Borax

Beschreibung

Eigenschaften

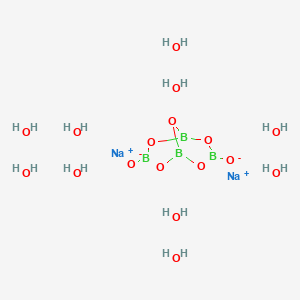

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na.10H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMADVZSLOHIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O7Na2. 10H2O, B4H20Na2O17 | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | borax | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Borax | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014356 | |

| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White, odorless, crystalline solid; Becomes anhydrous at 608 degrees F; [NIOSH], WHITE CRYSTALS OR CRYSTALLINE POWDER., White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide] [Note: Becomes anhydrous at 608 °F.] | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium borate, decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

608 °F | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Aqueous solution is alkaline to litmus and phenolphthalein; pH about pH = 9.5, At 100 °C loses 5H2O; at 150 °C loses 9H2O; becomes anhydrous at 320 °C; borax dissolves many metallic oxides when fused with them, In water, 5.93X10+4 mg/L at 25 °C, 3.17 g/100 g water at 25 °C, 1 g/16 mL in water; 1 g/0.6 mL boiling water; 1 g/1 mL glycerol; insoluble in alcohol, Insoluble in ethanol, 0.60 g/100 g acetone, Solubility in water, g/100ml at 20 °C: 5.1, 6% | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.73 g/cu cm, Relative density (water = 1): 1.7, 1.73 | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Approximately 0 mm Hg, 0 mmHg (approx) | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, monoclinic crystals, Hard crystals, granules or crystalline powder; efflorescent in dry air, the crystals often being coated with white powder, Crystalline granules or crystalline powder, White, crystalline solid [Note: Becomes anhydrous at 608 degrees F] | |

CAS No. |

1303-96-4, 1313726-63-4, 71377-02-1 | |

| Record name | Borax [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91MBZ8H3QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

75 °C (decomposes), 167 °F | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Borax (Sodium Tetraborate Decahydrate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O) for laboratory applications. The primary method detailed is the reaction of boric acid with sodium carbonate, a common and reliable approach for producing high-purity this compound suitable for research and development.

Core Chemical Principles

The synthesis of this compound from boric acid and sodium carbonate is fundamentally an acid-base neutralization reaction. Boric acid (H₃BO₃), a weak Lewis acid, reacts with the base sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction proceeds with the evolution of carbon dioxide gas. Upon cooling, the less soluble sodium tetraborate crystallizes from the solution as a decahydrate, which is the stable form of this compound under standard laboratory conditions.

The balanced chemical equation for this synthesis is:

4 H₃BO₃(aq) + Na₂CO₃(aq) → Na₂B₄O₇(aq) + 6 H₂O(l) + CO₂(g) [1][2][3]

This reaction is driven to completion by heating the solution, which increases reaction rates and helps to expel the dissolved carbon dioxide gas. The subsequent crystallization process is a critical purification step.[4]

Synthesis Data and Yield

Quantitative data for this specific laboratory synthesis is not extensively published in peer-reviewed journals, as it is a well-established and standard procedure. However, based on stoichiometric calculations and typical laboratory outcomes, the following data can be expected. Purity can be further enhanced by subsequent recrystallization steps.

| Parameter | Value / Range | Notes |

| Reactant Molar Ratio | 4:1 (Boric Acid : Sodium Carbonate) | Based on the reaction stoichiometry.[1] |

| Reaction Temperature | 85-95 °C | A patent for a similar process suggests temperatures in this range to ensure complete reaction and dissolution.[5] |

| Reaction Time | 0.5 - 1.5 hours | A patent for preparing a pH standard reagent suggests this timeframe for the reaction at 50-60 °C; higher temperatures may shorten this.[6] |

| Theoretical Yield | ~1.53 g this compound / g Na₂CO₃ | Calculated based on sodium carbonate as the limiting reagent. |

| Expected Purity (Initial) | >95% | Purity is dependent on the quality of reagents and crystallization technique. |

| Expected Purity (Recrystallized) | >99% | Recrystallization significantly removes impurities.[7] |

Detailed Experimental Protocol

This protocol details the synthesis of sodium tetraborate decahydrate from boric acid and anhydrous sodium carbonate.

3.1 Materials and Equipment

-

Boric Acid (H₃BO₃), Reagent Grade

-

Anhydrous Sodium Carbonate (Na₂CO₃), Reagent Grade

-

Deionized Water

-

500 mL Erlenmeyer Flask or Beaker

-

Graduated Cylinders

-

Heating Mantle or Hot Plate with Magnetic Stirrer

-

Magnetic Stir Bar

-

Watch Glass

-

Buchner Funnel and Filter Flask

-

Filter Paper

-

Ice Bath

-

Spatula and Weighing Boats

-

Drying Oven or Desiccator

3.2 Stoichiometric Quantities

-

Boric Acid: 24.73 g (0.400 mol)

-

Sodium Carbonate: 10.60 g (0.100 mol)

-

Deionized Water: 150 mL

3.3 Step-by-Step Procedure

-

Preparation of Reactant Solution:

-

Measure 150 mL of deionized water into a 500 mL Erlenmeyer flask.

-

Add the magnetic stir bar to the flask.

-

Carefully add 24.73 g of boric acid and 10.60 g of sodium carbonate to the water while stirring. Note: Effervescence (release of CO₂) will occur immediately.

-

-

Reaction Heating:

-

Place the flask on a heating mantle or hot plate.

-

Heat the solution to approximately 90°C while stirring continuously. Cover the flask loosely with a watch glass to minimize evaporation.

-

Maintain this temperature and continue stirring for at least 30 minutes, or until all effervescence has ceased and the solution is clear, indicating the reaction is complete.

-

-

Crystallization:

-

Once the reaction is complete, turn off the heat and remove the flask from the heat source.

-

Allow the solution to cool slowly towards room temperature. Initial crystal formation should be observed as the solution cools.

-

To maximize crystal yield, subsequently place the flask in an ice bath for 30-45 minutes.

-

-

Isolation and Washing of Product:

-

Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.

-

Pour the cold slurry of this compound crystals into the Buchner funnel.

-

Wash the crystals with two small portions (10-15 mL each) of ice-cold deionized water to remove any soluble impurities.

-

-

Drying:

-

Allow the crystals to air-dry on the filter paper for several minutes by drawing air through the funnel.

-

Transfer the white crystalline product to a pre-weighed watch glass.

-

Dry the product in a low-temperature oven (30-40°C) or in a desiccator until a constant weight is achieved. Avoid high temperatures to prevent the loss of hydration water.

-

-

Characterization and Storage:

-

Calculate the final yield.

-

Store the purified sodium tetraborate decahydrate in a tightly sealed container to prevent efflorescence (loss of water of hydration).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical progression of the laboratory synthesis of this compound.

Caption: Workflow for the laboratory synthesis of this compound.

References

- 1. Na2CO3 + 4 H3BO3 → 6 H2O + CO2 + Na2B4O7 - Balanced equation | Chemical Equations online! [chemequations.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound Formula with Solved Examples [unacademy.com]

- 4. saltise.ca [saltise.ca]

- 5. Method for preparation of this compound decahydrate [inis.iaea.org]

- 6. CN101885492B - Preparation method of sodium tetraborate as pH standard reagent - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Borax in Various Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O) in a range of common laboratory and industrial solvents. This compound is a multifaceted compound with applications spanning from household cleaning to metallurgical fluxes and the synthesis of specialized materials.[1] A thorough understanding of its solubility characteristics is paramount for optimizing its use in these varied applications. This document compiles quantitative solubility data, presents detailed experimental protocols for solubility determination, and offers visualizations of key experimental workflows and influencing factors. The intended audience for this guide includes researchers, chemists, and professionals in drug development and materials science who require precise and actionable data on this compound solubility.

Introduction to this compound and its Solubility

This compound, or sodium tetraborate decahydrate, is a naturally occurring mineral and a salt of boric acid.[2] From a chemical standpoint, the this compound structure contains the [B₄O₅(OH)₄]²⁻ ion.[2] Its utility in numerous applications is often dictated by its ability to dissolve in different solvents. The dissolution of this compound in water is an endothermic process, meaning its solubility increases with temperature.[3] This property is crucial for applications such as preparing supersaturated solutions for crystal growth or controlling the concentration in various chemical processes. In addition to water, the solubility of this compound in organic solvents, particularly polyols like glycerol and ethylene glycol, is of significant interest in formulations for products such as antifreeze and certain industrial cleaning agents.[1][4] This guide will delve into the quantitative aspects of this compound solubility and provide standardized methods for its experimental determination.

Quantitative Solubility Data

The solubility of this compound varies significantly with the solvent and temperature. The following tables summarize the available quantitative data for this compound solubility in several common solvents.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (% by weight in saturated solution) |

| 0 | 1.99 |

| 5 | 2.46 |

| 10 | 3.09 |

| 15 | 3.79 |

| 20 | 4.70 |

| 25 | 5.80 |

| 30 | 7.20 |

| 35 | 9.02 |

| 40 | 11.22 |

| 45 | 14.21 |

| 50 | 17.91 |

| 55 | 23.22 |

| 60 | 30.32 |

| 65 | 33.89 |

| 70 | 36.94 |

Data sourced from U.S. This compound product data sheet.[1]

Table 2: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (% by weight in saturated solution) |

| Glycerol (98.5%) | 20 | 52.60 |

| Glycerol (86.5%) | 20 | 47.19 |

| Ethylene Glycol | 25 | 41.60 |

| Diethylene Glycol | 25 | 18.60 |

| Methanol | 25 | 19.90 |

| Aqueous Ethanol (46.5%) | 15.5 | 2.48 |

| Acetone | 25 | 0.60 |

| Ethyl Acetate | 25 | 0.14 |

Data compiled from multiple sources.[1][2] this compound is notably insoluble in ethanol.[2][5]

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the solubility of this compound in water at various temperatures. This method is based on achieving a saturated solution at a specific temperature and then determining the concentration of the dissolved this compound through titration.

Materials and Equipment

-

This compound (sodium tetraborate decahydrate)

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

-

Bromocresol green indicator

-

Beakers (150 mL, 250 mL)

-

Erlenmeyer flasks (250 mL)

-

Graduated cylinders

-

Volumetric pipette (5.00 mL) with pipette bulb

-

Buret and buret stand

-

Thermometer

-

Hot plate and/or ice-water bath

-

Stirring rod

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (approximately 10-15 grams) to a 150-mL beaker containing about 75 mL of deionized water.[6]

-

Heat the mixture on a hot plate while stirring to a temperature slightly above the highest target temperature for the experiment (e.g., 70°C). Do not exceed temperatures that could cause decomposition of the this compound.

-

Once the desired temperature is reached, remove the beaker from the heat and allow it to cool slowly while stirring occasionally. Ensure that there is always an excess of solid this compound at the bottom of the beaker to maintain a saturated solution.[6]

-

-

Sample Collection at Different Temperatures:

-

Allow the solution to equilibrate at the first target temperature (e.g., 50°C). Let the solid this compound settle for a few minutes.

-

Carefully withdraw a 5.00 mL aliquot of the clear supernatant using a volumetric pipette and transfer it to a 250-mL Erlenmeyer flask.[7]

-

Record the precise temperature of the saturated solution at the time of sample withdrawal.

-

Repeat this process for other desired temperatures, allowing the solution to cool and equilibrate at each point (e.g., 40°C, 30°C, and 20°C). For temperatures below ambient, use an ice-water bath.[6]

-

-

Titration of this compound Samples:

-

To each Erlenmeyer flask containing a 5.00 mL sample, add approximately 50 mL of deionized water to ensure the this compound remains dissolved.

-

Add 3-4 drops of bromocresol green indicator to each flask. The solution should turn blue.

-

Titrate each sample with the standardized HCl solution until the endpoint is reached, indicated by a color change from blue to yellow.[6]

-

Record the volume of HCl used for each titration.

-

Data Analysis

-

Calculate the concentration of the tetraborate ion ([B₄O₅(OH)₄]²⁻) in each sample:

-

The reaction between the tetraborate ion and H⁺ is: B₄O₅(OH)₄²⁻(aq) + 2H⁺(aq) + 3H₂O(l) → 4B(OH)₃(aq)

-

Use the stoichiometry of the titration reaction and the volume and concentration of the HCl titrant to determine the moles of the tetraborate ion in the 5.00 mL sample.

-

Calculate the molar concentration of the tetraborate ion.

-

-

Determine the solubility of this compound:

-

From the molar concentration of the tetraborate ion, calculate the mass of this compound dissolved in the 5.00 mL sample (Molar mass of Na₂B₄O₇·10H₂O ≈ 381.37 g/mol ).

-

Express the solubility in the desired units (e.g., g/100 mL or % by weight).

-

Visualizations

Experimental Workflow for this compound Solubility Determination

Caption: Workflow for determining this compound solubility.

Factors Influencing this compound Solubility

Caption: Key factors affecting the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter that is highly dependent on the solvent system and temperature. In aqueous solutions, solubility demonstrates a strong positive correlation with temperature. In organic solvents, this compound shows high solubility in polyols like glycerol and ethylene glycol but is poorly soluble in less polar solvents and alcohols such as ethanol. The provided experimental protocol offers a reliable method for determining this compound solubility, which is essential for research and development activities. The visualizations further elucidate the experimental process and the interplay of factors governing solubility. This guide serves as a valuable resource for scientists and researchers, enabling them to effectively utilize this compound in their specific applications.

References

- 1. This compound.com [this compound.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. brainly.com [brainly.com]

- 4. This compound Decahydrate | Multifunctional boric oxide source | U.S. This compound [this compound.com]

- 5. This compound (B4Na2O7.10H2O) | B4H20Na2O17 | CID 16211214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

A Deep Dive into Borax Hydrates: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the core differences and research applications of borax decahydrate and this compound pentahydrate. Tailored for researchers, scientists, and drug development professionals, this document elucidates the distinct properties of these two forms of sodium tetraborate and their varied applications in scientific research, complete with experimental protocols and comparative data.

Core Differences: this compound Decahydrate vs. This compound Pentahydrate

The primary distinction between this compound decahydrate (Na₂B₄O₇·10H₂O) and this compound pentahydrate (Na₂B₄O₇·5H₂O) lies in their degree of hydration. This seemingly small difference in water content significantly impacts their physical and chemical properties, influencing their suitability for various research and industrial applications. This compound pentahydrate, with its lower water content, offers a higher concentration of boron by weight and exhibits greater solubility in water compared to the decahydrate form.[1]

Table 1: Comparative Physical and Chemical Properties of this compound Decahydrate and this compound Pentahydrate

| Property | This compound Decahydrate | This compound Pentahydrate |

| Chemical Formula | Na₂B₄O₇·10H₂O | Na₂B₄O₇·5H₂O |

| Molecular Weight | 381.37 g/mol [2][3] | 291.3 g/mol [4] |

| Boron Content | ~11.3% | ~14.8% |

| Boric Oxide (B₂O₃) Content | 36.51%[2] | ~48.8% |

| Sodium Oxide (Na₂O) Content | 16.25%[2] | ~21.3% |

| Water of Crystallization | 47.24%[2] | ~30.0% |

| Melting Point | 62°C (decomposes)[2] | 200°C[4] |

| Density | 1.71 g/cm³[2] | 1.82 g/cm³[4] |

| Solubility in Water | 5.1 g/100 mL at 20°C[3] | Moderately soluble, 3% at room temperature[4] |

| Appearance | White, crystalline solid[2][3] | Colorless, odorless crystals[4] |

Research Applications and Experimental Protocols

The distinct properties of this compound decahydrate and pentahydrate lend themselves to a wide array of research applications, from materials science to biochemistry.

Cross-linking Agent in Hydrogel Formation

This compound is a widely used cross-linking agent for polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) and cellulose, to form hydrogels.[5][6] In an aqueous solution, this compound dissociates into boric acid and the tetrahydroxy borate ion (B(OH)₄⁻), which then forms reversible di-diol complexes with the polymer chains.[5] This cross-linking is pH-dependent, with a higher degree of cross-linking observed under alkaline conditions.[5][7]

-

Prepare a 4% (w/v) PVA solution: Dissolve 4 g of polyvinyl alcohol in 100 mL of deionized water by heating to 90°C with constant stirring until the solution is clear. Allow the solution to cool to room temperature.

-

Prepare a 4% (w/v) this compound solution: Dissolve 4 g of this compound decahydrate in 100 mL of deionized water at room temperature.

-

Cross-linking: Slowly add the this compound solution to the PVA solution in a 1:4 volume ratio (this compound to PVA) while stirring.

-

Observation: A hydrogel will form almost instantaneously. The viscosity and mechanical properties of the hydrogel can be tuned by varying the concentrations of PVA and this compound.

Synthesis of Nanoparticles

This compound plays a role in the synthesis of various nanoparticles, acting as a precursor or a structure-directing agent. For instance, this compound pentahydrate has been successfully synthesized from the effluents of iron nanoparticle production, offering an economical and environmentally friendly approach.[8][9][10] In another application, this compound has been shown to promote the formation of hollow copper single crystalline nanoparticles.[11]

This protocol is based on the recovery of this compound from the waste solution of Fe nanoparticle synthesis where sodium borohydride is used as a reducing agent.

-

Effluent Collection: Collect the waste residual solution after the liquid-phase reduction of FeCl₃ with NaBH₄ and the separation of the synthesized iron nanoparticles.

-

Decomposition and Evaporation: Slowly heat the collected effluent in a beaker on a hot plate.

-

Crystallization: As the water evaporates, a white precipitate of this compound pentahydrate will form.

-

Purification: The resulting this compound pentahydrate can be further purified by washing with minimal cold deionized water to remove soluble impurities like sodium oxide, followed by drying. The purity of the obtained this compound pentahydrate can be analyzed using techniques like X-ray diffraction (XRD).

Glass and Ceramic Manufacturing

In the glass and ceramics industry, borates, often introduced as this compound pentahydrate or anhydrous this compound, are crucial fluxes.[12][13] They lower the melting point of silica, reduce viscosity, and inhibit devitrification (crystallization) of the glass.[14] This results in borosilicate glasses with high thermal shock resistance, chemical durability, and specific optical properties.[14][15] In ceramic glazes, borates help to create a smooth, durable, and chemically resistant surface.[13][16]

Flame Retardant Applications

Boron compounds, including this compound and boric acid, are effective flame retardants for cellulosic materials like wood and cotton.[17][18] They function by altering the combustion process to promote the formation of char, which acts as a barrier, and by releasing water vapor upon heating. This compound is particularly effective at reducing flame spread, while boric acid is better at suppressing smoldering. A combination of both often provides a synergistic effect.[19][20]

-

Solution Preparation: Prepare a 10% (w/v) aqueous solution of a 1:1 mixture of boric acid and this compound decahydrate. Heat the solution to 60°C to ensure complete dissolution.

-

Wood Treatment: Immerse dry wood veneer samples in the hot flame retardant solution for 2 hours.

-

Drying: Remove the samples from the solution and dry them in an oven at 103°C until they reach a constant weight.

-

Evaluation: The fire-retardant properties can be evaluated using a cone calorimeter to measure parameters such as time to ignition, heat release rate, and total smoke production.[19]

Buffering Agent in Biochemical and Pharmaceutical Research

Borate buffers, prepared from boric acid and a salt of a weak acid like this compound, are widely used in biochemical and pharmaceutical research to maintain a stable pH, typically in the alkaline range.[21][22] The choice of buffer is critical in enzyme assays, as some buffer components can inhibit enzyme activity.[23] Borate buffers are also used in applications like gel electrophoresis of nucleic acids.

-

Prepare Stock Solutions:

-

0.2 M Boric Acid: Dissolve 12.37 g of boric acid in deionized water and make up to 1 L.

-

0.05 M this compound Decahydrate: Dissolve 19.07 g of this compound decahydrate in deionized water and make up to 1 L.[24]

-

-

Mixing: To prepare 1 L of the buffer, mix approximately 800 mL of the 0.2 M boric acid solution with 200 mL of the 0.05 M this compound decahydrate solution.

-

pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to 8.5 by adding small volumes of 1 M HCl or 1 M NaOH as needed.

-

Final Volume: Adjust the final volume to 1 L with deionized water.

Conclusion

This compound decahydrate and this compound pentahydrate, while chemically similar, offer a spectrum of properties that make them valuable in diverse research and industrial settings. The higher boron content and greater solubility of the pentahydrate form are advantageous in applications requiring a more concentrated source of borate, such as in the manufacturing of specialized glasses and ceramics. The decahydrate form remains a staple in many laboratories for the preparation of buffer solutions and as a versatile cross-linking agent. A thorough understanding of their distinct characteristics is paramount for researchers to select the appropriate this compound hydrate for their specific application, ensuring optimal results and efficiency in their scientific endeavors.

References

- 1. earthclinic.com [earthclinic.com]

- 2. This compound Decahydrate | Multifunctional boric oxide source | U.S. This compound [this compound.com]

- 3. This compound (B4Na2O7.10H2O) | B4H20Na2O17 | CID 16211214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. centro-chem.com [centro-chem.com]

- 5. Superabsorbent cellulose-based hydrogels cross-liked with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Plasticizing and crosslinking effects of borate additives on the structure and properties of poly(vinyl acetate) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28574K [pubs.rsc.org]

- 8. Preparation of this compound pentahydrate from effluents of iron nanoparticles synthesis process [aimspress.com]

- 9. doaj.org [doaj.org]

- 10. aimspress.com [aimspress.com]

- 11. This compound promotes the facile formation of hollow structure in Cu single crystalline nanoparticles for multifunctional electrocatalysis - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Borates in Ceramics | Borates Today [borates.today]

- 14. Borates in Glass Manufacturing: Unbreakable Benefits, Unbeatable Versatility | U.S. This compound [this compound.com]

- 15. This compound.com [this compound.com]

- 16. This compound.com [this compound.com]

- 17. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 18. This compound.com [this compound.com]

- 19. researchgate.net [researchgate.net]

- 20. Effects of boric acid and/or this compound treatments on the fire resistance of bamboo filament :: BioResources [bioresources.cnr.ncsu.edu]

- 21. static.igem.org [static.igem.org]

- 22. stemed.site [stemed.site]

- 23. Computational biotechnology: prediction of competitive substrate inhibition of enzymes by buffer compounds with protein-ligand docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. anilocus.org [anilocus.org]

An In-depth Technical Guide to the Preparation and Handling of Anhydrous Borax in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and safety considerations for the preparation and handling of anhydrous borax (Na₂B₄O₇) in a laboratory environment. Anhydrous this compound is a crucial compound in various industrial and scientific applications, including the manufacturing of specialized glasses, ceramics, enamels, and as a flux material in metallurgy.[1][2][3] Its utility in high-temperature applications stems from the absence of water of crystallization, which prevents foaming and inconsistencies during heating processes.[3]

Theoretical Principles of this compound Dehydration

This compound, or sodium tetraborate, exists in several hydrated forms, most commonly as the decahydrate (Na₂B₄O₇·10H₂O) and the pentahydrate (Na₂B₄O₇·5H₂O).[1] The preparation of anhydrous this compound involves the thermal dehydration of these hydrated salts. The process is not a simple one-step removal of water; instead, it occurs in stages as the temperature is increased.

Initially, upon heating, this compound decahydrate converts to this compound pentahydrate around 333 K (60°C).[4] Further heating leads to the formation of this compound dihydrate (Na₂B₄O₇·2H₂O) at approximately 389-393 K (116-120°C).[4] The complete removal of the remaining water of crystallization to yield anhydrous this compound requires significantly higher temperatures. The final product is a white, odorless, glassy or crystalline solid.[1][2] It is important to note that during this process, the material can swell and form a porous structure, which can act as an insulator and slow down the melting process.[2]

Experimental Protocol for the Preparation of Anhydrous this compound

This protocol details the laboratory-scale preparation of anhydrous this compound from this compound decahydrate or pentahydrate.

2.1 Materials and Equipment

-

Starting Material: this compound decahydrate (Na₂B₄O₇·10H₂O) or this compound pentahydrate (Na₂B₄O₇·5H₂O), analytical grade.

-

Apparatus:

-

High-temperature furnace or muffle furnace capable of reaching at least 800°C.

-

Porcelain or high-temperature resistant ceramic crucible.

-

Tongs for handling the hot crucible.

-

Desiccator for cooling and storage.

-

Mortar and pestle for grinding the final product.

-

Analytical balance.

-

Appropriate Personal Protective Equipment (PPE): safety goggles, heat-resistant gloves, lab coat.

-

2.2 Experimental Procedure

-

Initial Weighing: Accurately weigh a clean, dry crucible. Add a known mass of hydrated this compound to the crucible.

-

Initial Heating: Place the crucible containing the hydrated this compound into the furnace. Gradually heat the furnace to a temperature of approximately 400°C.[5] This initial, slower heating helps to drive off the bulk of the water of crystallization without causing excessive puffing or loss of material.

-

Fusion: Once the initial water has been driven off, increase the furnace temperature to above the melting point of anhydrous this compound, which is 742.5°C.[5] A temperature of around 750-800°C is recommended to ensure complete fusion and removal of residual water.

-

Cooling and Crystallization: After the this compound is completely molten, carefully remove the crucible from the furnace using tongs and place it in a desiccator to cool. To obtain a crystalline and friable product rather than a hard glass, the cooling process can be controlled. Inducing crystallization by seeding the molten mass with a small particle of solid sodium tetraborate during cooling can be effective.[6] This method can produce a more easily comminuted product.[6]

-

Final Processing: Once cooled to room temperature, the anhydrous this compound can be removed from the crucible. If a larger, solid mass is formed, it can be broken up and ground to a desired particle size using a mortar and pestle.

-

Storage: Store the final anhydrous this compound in a tightly sealed container in a desiccator to prevent rehydration, as it is hygroscopic.[5][7]

2.3 Verification of Anhydrous State

To confirm the complete dehydration, the final product can be weighed. The final mass should correspond to the theoretical mass of anhydrous this compound calculated from the initial mass of the hydrated starting material. Further analytical techniques such as thermogravimetric analysis (TGA) can be employed to ensure the absence of water.

Quantitative Data Summary

The following table summarizes key quantitative data for the different forms of this compound.

| Property | This compound Decahydrate | This compound Pentahydrate | Anhydrous this compound |

| Formula | Na₂B₄O₇·10H₂O | Na₂B₄O₇·5H₂O | Na₂B₄O₇ |

| Molecular Weight ( g/mol ) | 381.37 | 291.3 | 201.22[5][8] |

| Melting Point (°C) | 75 (decomposes)[9] | 60 (decomposes) | 742.5 - 743[1][5][9] |

| Boiling Point (°C) | Decomposes | Decomposes | 1575 (decomposes)[1][8] |

| Density (g/cm³) | 1.73[9] | - | 2.37[1][8] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure laboratory safety and maintain the integrity of the product.

4.1 Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory to protect against dust particles.[10][11]

-

Hand Protection: Use appropriate gloves when handling the material.[10][11]

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[10][11]

-

Protective Clothing: A lab coat should be worn to prevent skin contact.[11]

4.2 Handling

-

Avoid contact with skin and eyes.[10]

-

Use in a well-ventilated area, preferably in a fume hood, especially during the heating process.[10]

4.3 Storage

-

Keep containers tightly closed to prevent moisture absorption.[10][11]

-

Store away from incompatible materials such as strong reducing agents.[12][13]

4.4 Spill and Disposal

-

In case of a spill, sweep or vacuum the material into a sealed container for disposal.[8][10] Avoid creating dust.[10]

-

Do not wash spills into drains as large amounts can be harmful to aquatic life.[8][11]

-

Dispose of waste material in accordance with local, state, and federal regulations.[12]

4.5 Toxicological Information

-

Ingestion of large amounts can cause gastrointestinal distress, including nausea, vomiting, and diarrhea.[1][8]

-

Inhalation of dust may cause mild irritation to the nose and throat.[8][13]

-

It is considered a serious eye irritant.[13]

-

Animal studies at high doses have indicated potential for reproductive and developmental effects.[8][13]

Visualizations

Experimental Workflow for Anhydrous this compound Preparation

Caption: Experimental workflow for the preparation of anhydrous this compound.

References

- 1. environex.net.au [environex.net.au]

- 2. Anhydrous this compound [digitalfire.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. chinachemcore.com [chinachemcore.com]

- 6. US1964902A - Process of producing crystalline anhydrous this compound - Google Patents [patents.google.com]

- 7. Measurement of borate in occupational environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rosemill.com [rosemill.com]

- 9. Learn About the Preparation of this compound [unacademy.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. utsi.edu [utsi.edu]

- 12. corecheminc.com [corecheminc.com]

- 13. americanborate.com [americanborate.com]

A Technical Guide to Borax: Chemical Formula and Molecular Weight for Scientific Calculations

This guide provides an in-depth overview of the chemical properties of borax, with a focus on its various hydrated forms. It is intended for researchers, scientists, and professionals in drug development who require precise data for calculations and experimental design. The information is presented to facilitate easy comparison and application in a laboratory setting.

Quantitative Data Summary

This compound, or sodium tetraborate, can exist in several states of hydration, each with a distinct chemical formula and molecular weight. The most common forms are anhydrous this compound, this compound pentahydrate, and this compound decahydrate. From a structural standpoint, the this compound anion is [B₄O₅(OH)₄]²⁻.[1][2] The "decahydrate" form is more accurately described as an octahydrate of this anion.[1][3][4]

The table below summarizes the key quantitative data for these forms, which is crucial for accurate molarity calculations and stoichiometric analyses.

| Form of this compound | Common Chemical Formula | Structurally Accurate Formula | Molecular Weight ( g/mol ) | Appearance |

| Anhydrous this compound | Na₂B₄O₇ | Na₂B₄O₇ | 201.22[5][6][7][8] | White, odorless, crystalline granular solid[9] |

| This compound Pentahydrate | Na₂B₄O₇·5H₂O[5][10][11] | Na₂[B₄O₅(OH)₄]·3H₂O[1] | 291.35[10][12] | White crystalline powder[10] |

| This compound Decahydrate | Na₂B₄O₇·10H₂O[13] | Na₂[B₄O₅(OH)₄]·8H₂O[1][3][4] | 381.37[4][13][14][15] | White or colorless crystalline solid[1][3] |

Experimental Protocol: Preparation of a 0.1 M this compound Buffer Solution

This compound solutions are commonly used as pH buffering agents in various chemical and biological experiments due to their mild alkalinity.[14][15] The following protocol details the preparation of a 0.1 M this compound buffer solution.

Materials:

-

This compound Decahydrate (Na₂B₄O₇·10H₂O)

-

Deionized or distilled water

-

Volumetric flask (1000 mL)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Magnetic stirrer and stir bar

Methodology:

-

Calculate the Required Mass of this compound Decahydrate:

-

To prepare 1 liter (1000 mL) of a 0.1 M solution, the number of moles needed is calculated as:

-

Moles = Molarity (M) × Volume (L) = 0.1 mol/L × 1 L = 0.1 moles

-

-

Using the molecular weight of this compound decahydrate (381.37 g/mol ), calculate the required mass:

-

Mass (g) = Moles × Molecular Weight ( g/mol ) = 0.1 mol × 381.37 g/mol = 38.137 g

-

-

-

Weighing the this compound Decahydrate:

-

Place the weighing boat on the analytical balance and tare it to zero.

-

Carefully weigh out 38.137 g of this compound decahydrate using a spatula.

-

-

Dissolving the this compound:

-

Add approximately 800 mL of deionized water to the 1000 mL volumetric flask.

-

Carefully transfer the weighed this compound decahydrate into the volumetric flask.

-

Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer.

-

Stir the solution until the this compound is completely dissolved. This compound dissolves more readily in warm water, but for buffer preparation, it is often dissolved at room temperature to avoid pH shifts upon cooling.

-

-

Final Volume Adjustment:

-

Once the solid is fully dissolved, remove the flask from the stirrer and take out the magnetic stir bar.

-

Carefully add deionized water to the flask until the bottom of the meniscus reaches the 1000 mL calibration mark.

-

Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.

-

-

Verification and Storage:

-

The resulting solution is a 0.1 M this compound buffer, which will have a pH of approximately 9.2.

-

The pH can be verified using a calibrated pH meter.

-

Store the buffer solution in a tightly sealed container at room temperature.

-

Visualization of this compound Hydration States

The different forms of this compound are related through the loss of water of crystallization upon heating. This compound decahydrate can be converted to the pentahydrate form, and further heating yields anhydrous this compound.[1] This relationship is illustrated in the following workflow diagram.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula: Structure, Properties, Uses & Easy Explanation [vedantu.com]

- 3. ogscm.com [ogscm.com]

- 4. This compound Mineral Data [webmineral.com]

- 5. jkmchemtrade.com [jkmchemtrade.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. wintersunchemical.com [wintersunchemical.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Anhydrous this compound [digitalfire.com]

- 10. alphachem.biz [alphachem.biz]

- 11. centro-chem.com [centro-chem.com]

- 12. planetchem.com [planetchem.com]

- 13. jkmchemtrade.com [jkmchemtrade.com]

- 14. This compound.com [this compound.com]

- 15. This compound Decahydrate | Multifunctional boric oxide source | U.S. This compound [this compound.com]

An In-depth Technical Guide to the Physical Properties of Borax: Melting Point and Density

This guide provides a comprehensive overview of the key physical properties of borax, specifically its melting point and density. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these characteristics for various applications, from materials science to pharmaceutical formulations. This document outlines the physical data for different hydration states of this compound, details the experimental methodologies for their determination, and presents a logical workflow for these characterizations.

Quantitative Data on the Physical Properties of this compound

The physical properties of this compound, a salt of boric acid, are highly dependent on its degree of hydration. The most common forms are anhydrous this compound (Na₂B₄O₇), this compound pentahydrate (Na₂B₄O₇·5H₂O), and this compound decahydrate (Na₂B₄O₇·10H₂O). The following table summarizes the melting point and density for these forms.

| Hydration State | Chemical Formula | Melting Point (°C) | Density (g/cm³) |

| Anhydrous this compound | Na₂B₄O₇ | 743[1][2][3][4] | 2.37 - 2.4[2][4][5] |

| This compound Pentahydrate | Na₂B₄O₇·5H₂O | Decomposes | 1.880[1] |

| This compound Decahydrate | Na₂B₄O₇·10H₂O | 75 (decomposes)[1][2][4] | 1.71 - 1.73[1][6][7] |

It is crucial to note that the hydrated forms of this compound, particularly the decahydrate, lose water of crystallization upon heating and decompose at their "melting point" rather than undergoing a true phase transition from solid to liquid of the same chemical entity.[1][8] Anhydrous this compound has a distinct and much higher melting point.[1][2][3][4]

Experimental Protocols

The following sections detail the standard experimental procedures for determining the melting point and density of a crystalline solid like this compound.

The capillary method is a standard and widely accepted technique for the determination of the melting point of a solid crystalline substance.[9]

Objective: To determine the temperature at which a sample of this compound transitions from a solid to a liquid state.

Materials:

-

Sample of this compound (anhydrous)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder. If the sample consists of larger crystals, gently grind it to a fine powder using a mortar and pestle.[9]

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[10]

-

-

Apparatus Setup:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Set the initial temperature of the apparatus to approximately 20°C below the expected melting point of anhydrous this compound (around 720°C).

-

-

Measurement:

-

Begin heating the sample. For a preliminary, rapid determination, a heating rate of 10-20°C per minute can be used.

-

For an accurate determination, once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point). The melting point is reported as this range.

-

-

Post-Measurement:

-

Allow the apparatus to cool completely before performing another measurement.

-

Use a fresh capillary tube for each subsequent measurement.

-

This method is suitable for determining the density of an insoluble solid. Given that this compound is soluble in water, a non-aqueous liquid in which this compound is insoluble, such as toluene or xylene, should be used.

Objective: To determine the density of a solid this compound sample by measuring the volume of a liquid it displaces.

Materials:

-

A solid, non-porous sample of anhydrous this compound (or a known mass of crystalline powder)

-

Graduated cylinder

-

Analytical balance

-

A suitable non-aqueous, inert liquid (e.g., toluene)

-

Fine thread

Procedure:

-

Mass Measurement:

-

Accurately weigh the dry this compound sample using an analytical balance. Record this mass as m.

-

-

Initial Volume Measurement:

-

Partially fill a graduated cylinder with the chosen non-aqueous liquid.

-

Record the initial volume of the liquid as V₁.

-

-

Displacement Measurement:

-

Carefully immerse the this compound sample into the liquid in the graduated cylinder. If using a single crystal, it can be suspended by a fine thread. If using a powder, it should be carefully added to avoid splashing and ensure all of it is submerged.

-

Ensure no air bubbles are adhering to the surface of the sample.

-

Record the new volume of the liquid in the graduated cylinder as V₂.

-

-

Calculation:

-

The volume of the this compound sample (V) is the difference between the final and initial liquid volumes: V = V₂ - V₁.

-

The density (ρ) of the this compound sample is calculated using the formula: ρ = m / V.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula: Structure, Properties, Uses & Easy Explanation [vedantu.com]

- 3. ck12.org [ck12.org]

- 4. JEE : this compound: Structure, Properties and Uses, Chemistry [unacademy.com]

- 5. aqua-calc.com [aqua-calc.com]

- 6. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 7. americanborate.com [americanborate.com]

- 8. ICSC 0567 - SODIUM BORATE, DECAHYDRATE [inchem.org]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Borax as a Precursor for Boron-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borax, a naturally occurring mineral and a salt of boric acid, has long been utilized in various industrial applications. However, its significance extends into the realm of advanced chemical synthesis, particularly as a readily available and cost-effective precursor for a diverse array of boron-containing compounds. These compounds, especially boronic acids and their derivatives, have garnered substantial interest in the pharmaceutical industry due to their unique chemical properties and therapeutic potential. This technical guide provides an in-depth overview of the synthetic pathways from this compound to key boron-containing intermediates and their application in drug development, with a focus on experimental protocols, quantitative data, and the mechanistic insights relevant to researchers in the field.

Synthetic Pathways from this compound

The journey from this compound to complex organoboron compounds typically commences with its conversion to boric acid, a fundamental building block for further transformations.

Boric Acid Synthesis from this compound

The most common method for preparing boric acid from this compound involves the acidification of a this compound solution with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][3] The reaction with HCl is as follows:

Na₂B₄O₇·10H₂O + 2 HCl → 4 H₃BO₃ + 2 NaCl + 5 H₂O[2]

-

Dissolution: Dissolve 100 g of this compound (Na₂B₄O₇·10H₂O) in 250 mL of boiling distilled water.

-

Acidification: To the hot solution, slowly add a slight excess of concentrated hydrochloric acid (e.g., ~37 mL of 37% HCl) with continuous stirring.

-

Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of boric acid, which is significantly less soluble in cold water.

-

Isolation and Purification: Collect the boric acid crystals by filtration and wash them with a small amount of cold distilled water to remove impurities like sodium chloride. The crude boric acid can be further purified by recrystallization from hot water.[3]

| Parameter | Value | Reference |

| Starting Material | This compound (Na₂B₄O₇·10H₂O) | [1][2] |

| Reagent | Hydrochloric Acid (HCl) | [2][3] |

| Solvent | Water | [2] |

| Reaction Temperature | Boiling, then cooling | [3] |

| Typical Yield | 91% | [4] |

Synthesis of Boronic Acids and Esters

Boric acid serves as the primary precursor for the synthesis of boronic acids (R-B(OH)₂) and their esters (R-B(OR')₂), which are pivotal intermediates in organic synthesis and medicinal chemistry.[5][6] A common strategy involves the initial conversion of boric acid to trimethyl borate, which can then be reacted with organometallic reagents.[7][8][9]

Boric acid reacts with methanol in the presence of a dehydrating agent or through azeotropic distillation to produce trimethyl borate.[7][8][9][10]

B(OH)₃ + 3 CH₃OH ⇌ B(OCH₃)₃ + 3 H₂O[11]

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine boric acid and an excess of methanol (e.g., a 1:5 molar ratio of boric acid to methanol).

-

Esterification and Distillation: Heat the mixture to reflux. The trimethyl borate-methanol azeotrope will distill off at approximately 54-58 °C.

-

Purification: The collected azeotrope can be further purified to yield trimethyl borate. Methods include treatment with a dehydrating agent like anhydrous calcium chloride followed by fractional distillation.[7]

| Parameter | Value | Reference |

| Starting Material | Boric Acid (H₃BO₃) | [7][8] |

| Reagent | Methanol (CH₃OH) | [7][8] |

| Reaction Condition | Reflux, Azeotropic Distillation | [7][10] |

| Azeotrope Boiling Point | 54-58 °C | [7] |

| Yield (Azeotrope) | 92.6% (with 1:8 molar ratio) | [8] |

| Yield (Pure Ester) | 91.2% (after purification) | [8] |

Arylboronic acids can be synthesized by reacting an aryl Grignard reagent with trimethyl borate at low temperatures, followed by hydrolysis.[12][13][14]

ArMgBr + B(OCH₃)₃ → ArB(OCH₃)₂ + Mg(OCH₃)Br ArB(OCH₃)₂ + 2 H₂O → ArB(OH)₂ + 2 CH₃OH

-

Grignard Formation: Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

Borylation: In a separate flask, dissolve trimethyl borate in anhydrous diethyl ether and cool the solution to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent to the trimethyl borate solution while maintaining the low temperature.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature. Hydrolyze the mixture by carefully adding an aqueous acid solution (e.g., 10% H₂SO₄).

-

Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude phenylboronic acid, which can be purified by recrystallization.[14]

| Parameter | Value | Reference |

| Starting Material | Trimethyl Borate | [12][14] |

| Reagent | Phenylmagnesium Bromide | [12][14] |

| Solvent | Anhydrous Diethyl Ether | [14] |

| Reaction Temperature | -10 to 0 °C | [14] |

| Yield | 33-44% | [15] |

For the synthesis of boronate esters, the Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with aryl or vinyl halides.[16][17][18]

-

Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).

-

Solvent and Degassing: Add a suitable solvent, such as dioxane or DMF, and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Reaction: Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture, dilute it with a suitable organic solvent, and wash with water. Dry the organic layer and purify the product by column chromatography on silica gel.[19]

| Parameter | Value | Reference |

| Starting Material | Aryl Halide | [16][17] |

| Reagent | Bis(pinacolato)diboron | [16][17] |

| Catalyst | Palladium complex (e.g., PdCl₂(dppf)) | [16][19] |

| Base | Potassium Acetate (KOAc) | [16][17] |

| Solvent | Dioxane, DMF | [19] |

| Reaction Temperature | 80-100 °C | [19] |

| Yield | Generally high (substrate dependent) | [13][20] |

Sodium Borohydride Synthesis

Sodium borohydride (NaBH₄), a versatile reducing agent, can be synthesized from this compound through various methods, including high-temperature processes and mechanochemical approaches like ball milling.[21][22][23]

-

Reactant Preparation: Mix dehydrated this compound (Na₂B₄O₇), a sodium source (e.g., sodium carbonate, Na₂CO₃), and a reducing agent (e.g., magnesium hydride, MgH₂) in a specific molar ratio.[22][23]

-

Ball Milling: Place the mixture in a stainless steel ball mill vial with stainless steel balls under an inert atmosphere (e.g., argon or hydrogen).

-

Milling Process: Conduct the ball milling for a specified duration and at a set rotation speed.

-

Isolation: After milling, the product mixture contains sodium borohydride along with byproducts. The NaBH₄ can be extracted with a suitable solvent, such as isopropylamine.[23]

| Parameter | Value | Reference |

| Starting Material | Dehydrated this compound | [22] |

| Reducing Agent | Magnesium Hydride (MgH₂) | [22] |

| Additive | Sodium Carbonate (Na₂CO₃) | [22] |

| Method | Ball Milling | [21][22] |

| Atmosphere | Hydrogen | [23] |

| Yield | up to 78% | [22] |

Application in Drug Development: The Case of Bortezomib

Boronic acids have emerged as a critical pharmacophore in modern drug design. A prime example is Bortezomib (Velcade®), a dipeptidyl boronic acid that functions as a proteasome inhibitor and is used in the treatment of multiple myeloma.[15]

Mechanism of Action of Bortezomib

Bortezomib's therapeutic effect stems from its potent and reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[24]

Caption: Bortezomib's mechanism of action.

Inhibition of the proteasome by bortezomib leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and induces apoptosis in cancer cells.[24] A key consequence of proteasome inhibition is the stabilization of IκB, an inhibitor of the transcription factor NF-κB.[25] By preventing IκB degradation, bortezomib suppresses the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[25]